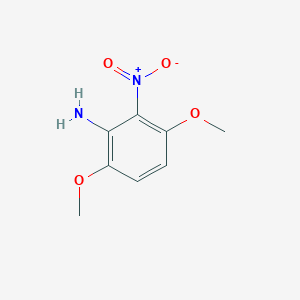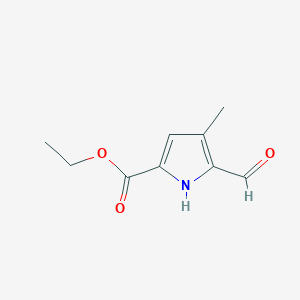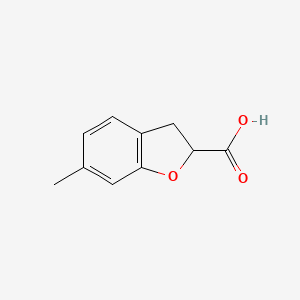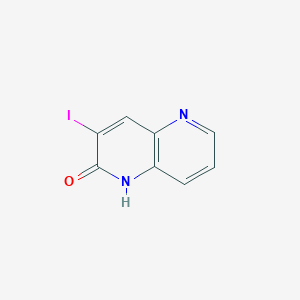
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride
Descripción general
Descripción
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride, also known as GW405833, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular disease, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis.
Mecanismo De Acción
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in various physiological processes such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and anti-inflammatory pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. In adipocytes, this compound has been found to increase fatty acid oxidation and reduce lipid accumulation. In skeletal muscle cells, this compound has been shown to enhance mitochondrial biogenesis and improve glucose uptake. In the liver, this compound has been found to reduce lipid accumulation and improve insulin sensitivity. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has several advantages for lab experiments such as its high potency, selectivity, and stability. However, it also has some limitations such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride research such as exploring its potential applications in metabolic disorders, neurodegenerative diseases, and cardiovascular disease. Further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacokinetic properties. Additionally, the development of more selective and potent PPARδ agonists could lead to the discovery of new therapeutic targets for various diseases.
Propiedades
IUPAC Name |
6-piperidin-2-yl-3-propan-2-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-11(2)14-10-18-16-9-12(6-7-13(14)16)15-5-3-4-8-17-15/h6-7,9-11,15,17-18H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZWGBYIARBOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC(=C2)C3CCCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3255747.png)


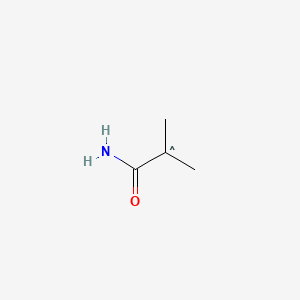

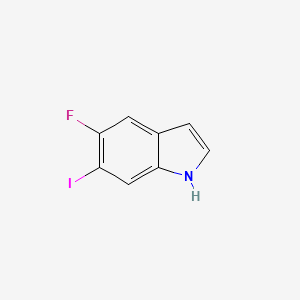
![6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3255796.png)
